REACTION_CXSMILES
|
C1(=O)O[CH:4]=[CH:3]O1.[C:7]1([CH3:16])[CH:12]=[CH:11][C:10]([C:13]([NH2:15])=[O:14])=[CH:9][CH:8]=1>O>[CH3:16][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][CH:3]=[CH:4][N:15]=2)=[CH:9][CH:8]=1
|
Name
|
Polyphosphoric acid
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.73 mL
|
Type
|
reactant
|
Smiles
|
C1(OC=CO1)=O
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)N)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
stirred for ˜10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ˜80° C.
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by medium pressure liquid chromatography (SiO2, 97:3 hexanes/acetone)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=1OC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.41 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |